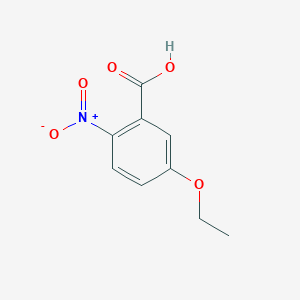![molecular formula C12H15N3O2 B2445206 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 2320860-27-1](/img/structure/B2445206.png)
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is a bicyclic compound incorporating an azabicyclooctane structure fused with an imidazolone. This unique structural arrangement makes it notable in various fields of chemical, biological, and pharmaceutical research.
Mécanisme D'action
Target of Action
Similar compounds have been used in the field of neuropharmacology and medicinal chemistry, suggesting that the compound might interact with targets in the nervous system.
Mode of Action
Result of Action
The compound’s unique structure and properties make it a promising candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Formation
The synthesis often starts with the preparation of the azabicyclooctane ring system.
Common methods include cycloaddition reactions involving azides and alkenes, followed by appropriate functional group modifications.
Formation of Imidazolone Moiety
This involves cyclization reactions that introduce the imidazole ring.
Specific catalysts and reagents like phosphorus oxychloride (POCl3) and ammonium acetate can be employed.
Industrial Production Methods
The industrial-scale production often utilizes automated synthesizers:
Stepwise Assembly: : Automated systems ensure precision in the addition of reactants and control of reaction conditions.
Purification: : Methods like recrystallization and chromatography are essential for obtaining the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Introduction of oxygen atoms to the molecule, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Removal of oxygen atoms or addition of hydrogen, often employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Replacement of one functional group with another, utilizing reagents such as organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: : Lewis acids for cyclization, transition metals for oxidation and reduction.
Major Products
Oxidation Products: : Formation of corresponding oxides or introduction of hydroxyl groups.
Reduction Products: : Hydrogenated versions of the initial compound.
Substitution Products: : Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
Used as a precursor or intermediate in the synthesis of complex organic molecules.
Catalyst in certain organic reactions due to its unique structural features.
Biology
Probe in biochemical assays to study protein-ligand interactions.
Medicine
Investigated for its potential pharmacological properties, including as an analgesic or antineoplastic agent.
Utilized in drug design for its unique bicyclic structure.
Industry
Application in the manufacturing of specialized polymers.
Used in agrochemical formulations for its biological activity.
Comparaison Avec Des Composés Similaires
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is distinguished by its unique bicyclic structure that combines an azabicyclooctane and imidazolone ring system. Similar compounds might include:
Nootropics: : Pyrrolidine derivatives used to enhance cognitive functions.
Antibiotics: : Compounds with azabicyclo structures that have antibacterial properties.
Analgesics: : Bicyclic compounds employed in pain management.
Propriétés
IUPAC Name |
4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-4-8-2-3-9(5-7)15(8)11(16)10-6-13-12(17)14-10/h6,8-9H,1-5H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDHNRRSUCTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2445124.png)


![1-allyl-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445127.png)





![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
